JD-5037

説明

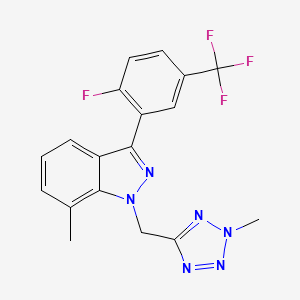

JD-5037は、カンナビノイド1型受容体を標的とする末梢制限カンナビノイド逆アゴニストです。主に抗肥満薬候補として研究されています。 この化合物は、カンナビノイド1型受容体に対して非常に選択的であり、カンナビノイド2型受容体よりも有意に高い結合親和性を示します 。 This compoundは血液脳関門を容易に通過しないため、以前のカンナビノイド受容体拮抗薬に関連していた精神的副作用のリスクを最小限に抑えます .

科学的研究の応用

作用機序

JD-5037は、末梢カンナビノイド1型受容体を遮断することで効果を発揮します。この遮断は、レプチン発現と分泌の減少、ならびに腎臓によるレプチンのクリアランスの増加をもたらします。 レプチンレベルに対する再感作は、食物摂取の減少、体重減少、グルコースとインスリンへの反応の改善につながります 。 この化合物の作用機序には、カンナビノイド1型受容体に関連する特定のシグナル伝達経路の阻害が含まれます .

類似の化合物との比較

This compoundは、カンナビノイド1型受容体に対する高い選択性と血液脳関門を透過できないことから、他のカンナビノイド受容体拮抗薬とは異なります。これにより、精神的副作用のリスクを最小限に抑えます。類似の化合物には以下のようなものがあります。

リмонабант: 精神的副作用のために市場から撤退した以前のカンナビノイド受容体拮抗薬。

イビピナバント (SLV-319): 同様の治療的可能性を持つ別のカンナビノイド受容体拮抗薬ですが、薬物動態特性が異なります. This compoundのユニークさは、末梢制限にあるため、中枢神経系に影響を与えることなく治療効果を発揮することができます.

生化学分析

Biochemical Properties

JD-5037 interacts with CB1 receptors, which are part of the endocannabinoid system (ECS). The ECS regulates energy metabolism and has been implicated in the pathogenesis of metabolic diseases . This compound’s antiobesity effects are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . In obese mice given this compound, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with CB1 receptors. It acts as an inverse agonist, blocking the activity of these receptors . This results in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In animal studies, this compound does not readily cross the blood-brain barrier, which means it is not expected to produce the psychiatric side effects in humans which led to the withdrawal of rimonabant from the market .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A preclinical toxicity study of this compound in rats and beagle dogs reported NOAELs (No Observed Adverse Effect Levels) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with CB1 receptors, which play a crucial role in energy metabolism .

Transport and Distribution

This compound is distributed within cells and tissues via its interactions with CB1 receptors . It is a peripherally-restricted compound, meaning it does not readily cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is largely determined by its interactions with CB1 receptors. As a peripherally-restricted compound, it primarily interacts with these receptors located outside the central nervous system .

準備方法

JD-5037の合成には、ピラゾール環の形成とスルホニル基およびクロロフェニル基の導入を含む複数のステップが含まれます。合成経路は通常、中間体の調製から始まり、次にさまざまな反応条件下で処理されて最終生成物が生成されます。 工業生産方法には、収率と純度を向上させながらコストと環境への影響を最小限に抑えるためにこれらの合成経路を最適化することが含まれる場合があります .

化学反応の分析

JD-5037は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は特定の条件下で酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

置換: this compoundのクロロフェニル基は、さまざまな求核剤との置換反応を受けることができます。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。

科学研究アプリケーション

This compoundは、次のようないくつかの科学研究アプリケーションを持っています。

化学: カンナビノイド受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。

生物学: レプチン発現と分泌への影響、およびグルコースとインスリンへの影響について調査されています.

類似化合物との比較

JD-5037 is unique compared to other cannabinoid receptor antagonists due to its high selectivity for the cannabinoid type 1 receptor and its inability to cross the blood-brain barrier. This minimizes the risk of psychiatric side effects. Similar compounds include:

Rimonabant: An earlier cannabinoid receptor antagonist that was withdrawn from the market due to psychiatric side effects.

Ibipinabant (SLV-319): Another cannabinoid receptor antagonist with similar therapeutic potential but different pharmacokinetic properties. This compound’s uniqueness lies in its peripheral restriction, which allows it to exert its therapeutic effects without affecting the central nervous system.

特性

IUPAC Name |

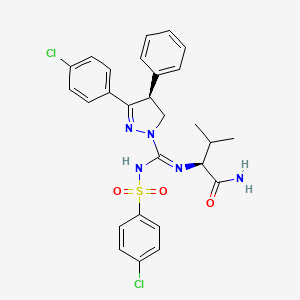

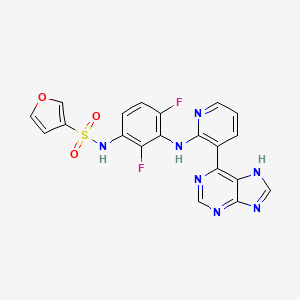

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSIQFTNPTSLO-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2N5O3S | |

| Record name | JD5037 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/JD5037 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030409 | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392116-14-1 | |

| Record name | JD5037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JD-5037 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of JD5037?

A1: JD5037 acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R), specifically targeting the receptor in peripheral tissues while demonstrating limited penetration into the central nervous system [, ]. This peripheral restriction is a key characteristic that differentiates JD5037 from earlier CB1R antagonists like rimonabant, which exhibited significant central side effects [].

Q2: What are the downstream effects of JD5037 binding to peripheral CB1R?

A2: JD5037's interaction with peripheral CB1R triggers a cascade of beneficial metabolic effects. In the liver, it counteracts diet-induced insulin resistance by reducing de novo synthesis of long-chain ceramides, specifically by inhibiting serine-palmitoyl transferase (SPT) activity and reducing ceramide synthase (CerS) expression []. It also improves glucose tolerance, increases energy expenditure, and reduces hepatic steatosis through modulation of Sirtuin-1 (Sirt1), mechanistic target of rapamycin complex 2 (mTORC2), and 5′adenosine monophosphate–activated protein kinase (AMPK) signaling pathways [].

Q3: How does JD5037 affect atherosclerosis development?

A3: Studies highlight the role of endothelial CB1R in atherosclerosis. JD5037, by antagonizing these receptors, reduces arterial inflammation, limits lipid uptake in endothelial cells, and ultimately attenuates plaque development []. Mechanistically, this involves downregulation of caveolin-1 (CAV1), a protein crucial for lipid transcytosis []. Furthermore, JD5037 reduces macrophage proliferation and inflammatory reprogramming in atherosclerotic plaques, further contributing to its atheroprotective effects [].

Q4: Does JD5037 demonstrate efficacy in mitigating obesity-related dyslipidemia?

A4: Yes, JD5037 has shown promise in addressing diabetic dyslipidemia. Preclinical studies demonstrate that it effectively reduces hepatic steatosis, lowers the rate of hepatic VLDL secretion, and increases hepatic LDLR expression []. It also decreases circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), contributing to improved lipid profiles [].

Q5: Does JD5037 hold promise for treating liver fibrosis?

A6: Preclinical data suggests that JD5037 can attenuate liver fibrosis. Studies indicate that it achieves this by targeting the CB1 receptor/β‐arrestin1/Akt pathway [].

Q6: How does JD5037 impact hepatocellular carcinoma (HCC) progression?

A7: JD5037 exhibits anti-tumor effects in preclinical models of HCC. It suppresses the growth of chemically induced HCC by interfering with the endocannabinoid/CB1R system, which is often upregulated in this type of cancer []. By blocking CB1R, JD5037 downregulates the expression of tumor-promoting genes like indoleamine 2,3‐dioxygenase, ultimately hindering HCC progression [].

Q7: Is JD5037 effective in treating pulmonary hypertension?

A8: While JD5037 alone does not dramatically affect pulmonary hypertension, combining it with the AMPK activator metformin shows a trend towards greater efficacy than either compound alone in a rat monocrotaline-induced PH model []. This suggests potential synergistic effects between these two compounds in managing this condition.

Q8: Has the chemical structure of JD5037 been characterized?

A9: While the exact structure of JD5037 is not detailed in the provided research, its synthesis and structural characterization, including the production of its octadeuterated form ([2H8]-JD5037), have been reported []. This deuterated form is valuable for quantitative analysis of JD5037 in clinical ADME (absorption, distribution, metabolism, excretion) studies [].

Q9: Are there any known isoforms of the human CB1R that JD5037 might interact with?

A10: While not extensively discussed in the provided research, emerging evidence suggests the presence of novel human CB1R isoforms, particularly in hepatocytes and β-cells, which may play a role in regulating metabolism [, ]. Further research is needed to determine if JD5037 interacts with these isoforms and how such interactions might influence its therapeutic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

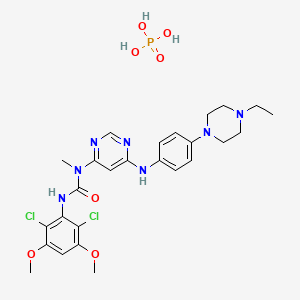

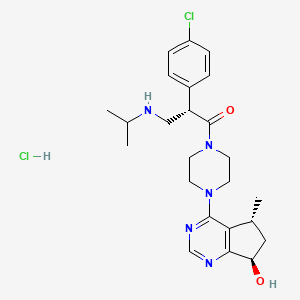

![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)